9-(3,4-difluorophenyl)-6,6-dimethyl-N-(4-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide
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Overview
Description
9-(3,4-Difluorophenyl)-6,6-dimethyl-N-(4-methylphenyl)-8-oxo-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazoline-3-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 9-(3,4-difluorophenyl)-6,6-dimethyl-N-(4-methylphenyl)-8-oxo-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazoloquinazoline core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the difluorophenyl group: This step often involves a substitution reaction using a difluorophenyl halide.
Attachment of the dimethyl and methylphenyl groups: These groups can be introduced through alkylation reactions.
Formation of the carboxamide group: This is typically done through an amidation reaction using an appropriate amine and carboxylic acid derivative.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
9-(3,4-Difluorophenyl)-6,6-dimethyl-N-(4-methylphenyl)-8-oxo-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under strong oxidative conditions, potentially leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can be used to modify the oxo group, potentially converting it to a hydroxyl group.
Amidation: The carboxamide group can participate in further amidation reactions, potentially leading to the formation of more complex derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles.
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure, it may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural features may make it useful in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Research: It can be used as a tool compound to study various biological processes, particularly those involving its molecular targets.
Mechanism of Action
The mechanism of action of 9-(3,4-difluorophenyl)-6,6-dimethyl-N-(4-methylphenyl)-8-oxo-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazoline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 9-(3,4-difluorophenyl)-6,6-dimethyl-N-(4-methylphenyl)-8-oxo-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazoline-3-carboxamide include other pyrazoloquinazoline derivatives. These compounds share a similar core structure but may differ in their substituents. Some examples include:
- 9-(3,4-Dichlorophenyl)-6,6-dimethyl-N-(4-methylphenyl)-8-oxo-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazoline-3-carboxamide
- 9-(3,4-Dimethoxyphenyl)-6,6-dimethyl-N-(4-methylphenyl)-8-oxo-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazoline-3-carboxamide
These similar compounds can provide insights into the structure-activity relationships and help in understanding the unique properties of the target compound.
Properties
Molecular Formula |
C26H24F2N4O2 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
9-(3,4-difluorophenyl)-6,6-dimethyl-N-(4-methylphenyl)-8-oxo-4,5,7,9-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxamide |
InChI |
InChI=1S/C26H24F2N4O2/c1-14-4-7-16(8-5-14)30-25(34)17-13-29-32-23(15-6-9-18(27)19(28)10-15)22-20(31-24(17)32)11-26(2,3)12-21(22)33/h4-10,13,23,31H,11-12H2,1-3H3,(H,30,34) |
InChI Key |
IWMGXFIGIJCBGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C3NC4=C(C(N3N=C2)C5=CC(=C(C=C5)F)F)C(=O)CC(C4)(C)C |
Origin of Product |
United States |
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